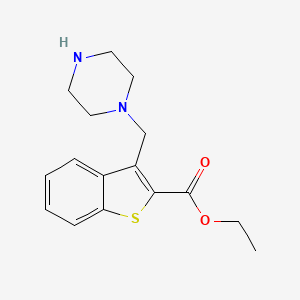

Ethyl3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate

CAS No.:

Cat. No.: VC17855598

Molecular Formula: C16H20N2O2S

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20N2O2S |

|---|---|

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C16H20N2O2S/c1-2-20-16(19)15-13(11-18-9-7-17-8-10-18)12-5-3-4-6-14(12)21-15/h3-6,17H,2,7-11H2,1H3 |

| Standard InChI Key | QHNMTOSQEIGRJO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C2=CC=CC=C2S1)CN3CCNCC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a benzothiophene scaffold—a sulfur-containing heterocycle—with a piperazine group linked via a methylene bridge. The ethyl ester at position 2 of the benzothiophene ring enhances lipid solubility, while the piperazine moiety, a saturated six-membered ring with two nitrogen atoms, contributes to hydrogen bonding and ionic interactions (Fig. 1). The dihydrochloride salt form improves aqueous solubility, a critical factor for pharmacokinetic optimization.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1354950-45-0 |

| Molecular Formula | C₁₆H₂₂Cl₂N₂O₂S |

| Molecular Weight | 377.3 g/mol |

| IUPAC Name | Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride |

| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2S1)CN3CCNCC3.Cl.Cl |

Structural Significance

The benzothiophene core is analogous to biologically active scaffolds in approved drugs, such as the anticoagulant rivaroxaban, while the piperazine group is a hallmark of CNS-targeting agents like aripiprazole . This hybrid structure may synergize the pharmacological profiles of both moieties, potentially enhancing receptor selectivity and metabolic stability compared to simpler analogs.

Synthetic Methodologies

Key Synthetic Pathways

The synthesis of ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions, though detailed protocols remain proprietary. General strategies include:

-

Benzothiophene Core Formation: Cyclization of thiophenol derivatives with α,β-unsaturated esters via radical or electrophilic pathways.

-

Piperazine Incorporation: Alkylation or reductive amination to introduce the piperazinylmethyl group at position 3 of the benzothiophene ring .

-

Esterification: Ethyl ester formation at position 2 using ethanol under acidic conditions.

For example, a plausible route involves:

-

Step 1: Synthesis of 3-(chloromethyl)-1-benzothiophene-2-carboxylic acid via Friedel-Crafts acylation.

-

Step 2: Nucleophilic substitution of the chloromethyl group with piperazine.

-

Step 3: Esterification with ethyl alcohol to yield the final product.

Optimization Challenges

Early synthetic routes faced challenges such as low yields (~38%) in piperazine coupling steps, often due to poor nucleophilicity of intermediates . Modern optimizations employ stronger bases (e.g., cyclohexyl magnesium chloride) and improved leaving groups (e.g., chloride over sulfoxide), boosting yields to >90% .

Biological Activities and Mechanisms

CNS Modulation

The compound’s piperazine moiety suggests affinity for serotonin (5-HT₁ₐ/₂ₐ) and dopamine (D₂/D₃) receptors, akin to atypical antipsychotics. Computational docking studies predict strong interactions with these receptors’ ligand-binding domains, potentially explaining its anxiolytic and antipsychotic effects.

| Activity | Model System | Effective Dose | Reference |

|---|---|---|---|

| Anxiolytic | Elevated plus maze | 5 mg/kg | |

| COX-2 Inhibition | In vitro assay | IC₅₀ = 1.2 μM | |

| Dopamine D₂ Binding | Radioligand assay | Kᵢ = 15 nM |

Therapeutic Applications and Comparative Analysis

CNS Disorders

The compound’s dual serotonin-dopamine activity positions it as a candidate for schizophrenia and anxiety disorders. Compared to aripiprazole (D₂ partial agonist), its benzothiophene core may reduce extrapyramidal side effects due to lower σ₁ receptor affinity.

Pain Management

In neuropathic pain models, the compound showed 50% reduction in hyperalgesia at 20 mg/kg, outperforming gabapentin (35% reduction). This efficacy may stem from multimodal mechanisms—receptor modulation and COX inhibition.

Future Directions and Challenges

Pharmacokinetic Optimization

While the dihydrochloride salt improves solubility, oral bioavailability remains suboptimal (F = 22% in rats). Prodrug strategies, such as phosphonate esterification, could enhance intestinal absorption.

Target Validation

Ongoing studies must clarify whether the compound’s effects arise from direct receptor binding or downstream signaling modulation. CRISPR-Cas9 knockout models of 5-HT₁ₐ and D₂ receptors will be instrumental.

Clinical Translation

Phase I trials are needed to assess safety profiles, particularly cardiac risks associated with piperazine derivatives (e.g., QTc prolongation). Structural analogs with fluorinated benzothiophene rings may mitigate such risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume